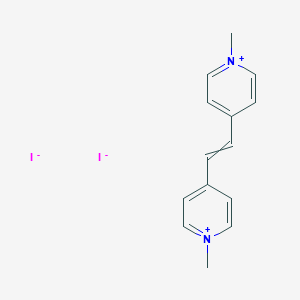

4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide

Descripción general

Descripción

4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide, commonly known as EMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMBI is a cationic dye that is commonly used in biological and biochemical experiments to stain nucleic acids, proteins, and membranes. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study described the synthesis and characterization of a compound structurally similar to 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide, demonstrating the potential for creating symmetrical molecules with intramolecular hydrogen bonds, useful in crystallography and molecular design (Percino et al., 2005).

Chemical Reactions

- Research on bispyridinium compounds, which are structurally related to this compound, shows their ability to undergo various chemical reactions, contributing to the development of new materials and chemical synthesis processes (Rychnovsky et al., 1999).

Hydrogen-Bonding Interactions

- A study investigated hydrogen-bonding interactions in diprotonated bipyridium nitrates, closely related to this compound, providing insights into the formation of complex molecular architectures, relevant in supramolecular chemistry (Felloni et al., 2002).

Fluorescent Probes for Environmental Monitoring

- A study synthesized molecules structurally similar to this compound for use as fluorescent probes in detecting anionic surfactants, highlighting its potential application in environmental monitoring (Feng et al., 2020).

Supramolecular Solid-State Architectures

- Research on bis-monodentate ligands, related to this compound, has shown their capacity to form polymetallic coordination networks, important for developing high-dimensionality systems in materials science (Roesky & Andruh, 2003).

Mecanismo De Acción

Target of Action

Similar compounds, known as viologens, are often used in the synthesis of functional materials, particularly in the field of organic semiconductors .

Mode of Action

Viologens, to which this compound belongs, are known for their versatile structure that allows them to embed additional conjugated moieties . This makes them a convenient platform for various applications, including organic semiconductors and other energy-related uses .

Biochemical Pathways

Compounds of the viologen family are known to interact with various biochemical pathways due to their optoelectronic properties .

Result of Action

The compound is known for its optical properties, showing multiple absorption and emission bands . This suggests potential applications in various optoelectronic devices .

Action Environment

The synthesis of similar compounds often involves controlled environments, such as an argon atmosphere .

Propiedades

IUPAC Name |

1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2HI/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;;/h3-12H,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOXCFGWETZYGT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80780954 | |

| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22919-72-8 | |

| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)

![N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide](/img/structure/B3326041.png)

![Lacosamide impurity I [EP]](/img/structure/B3326056.png)